molecular formula C22H28Cl2N6O2 B2576121 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886906-31-6

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2576121
CAS RN: 886906-31-6
M. Wt: 479.41
InChI Key: RRRBKCCKDVOLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28Cl2N6O2 and its molecular weight is 479.41. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Research

Compounds with a structural basis in purine and piperazine have been synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. These studies have identified compounds with promising prophylactic antiarrhythmic activity and hypotensive effects, highlighting the potential of purine derivatives in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Antimicrobial Applications

Research on purine linked piperazine derivatives has led to the discovery of potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, demonstrating significant antimycobacterial activity. Such findings are crucial for developing new therapies against tuberculosis, showcasing the potential of purine derivatives in antimicrobial research (Konduri et al., 2020).

Neurological and Psychotropic Research

Derivatives of purine-2,6-dione have been explored for their affinity to serotonin and dopamine receptors, with certain compounds identified as potent ligands. This research opens avenues for designing new psychotropic drugs, particularly for treating conditions like depression and anxiety, by modulating serotonin and dopamine receptor activity (Żmudzki et al., 2015).

Photophysical Studies

Studies on naphthalimide derivatives with piperazine substituents have revealed interesting luminescent properties and photo-induced electron transfer (PET) processes. These findings have implications for developing fluorescent probes and materials science, indicating the utility of purine and piperazine derivatives in photophysical research (Gan et al., 2003).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural characterization of purine and piperazine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry and material science. This includes the development of methodologies for synthesizing complex molecules and analyzing their structural characteristics (Karczmarzyk et al., 1995).

properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-14(2)7-8-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-11-9-28(10-12-29)13-15-16(23)5-4-6-17(15)24/h4-6,14H,7-13H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRBKCCKDVOLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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